Methyl lycernuate A
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Overview
Description
Methyl lycernuate A is a natural triterpenoid compound isolated from the herbs of Lycopodium serratum Thunb . It has a molecular formula of C₃₁H₅₀O₄ and a molecular weight of 486.7 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of pharmacology, biochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl lycernuate A can be synthesized through various chemical reactions involving triterpenoid precursors. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as Lycopodium serratum Thunb, followed by purification processes. The compound is then subjected to rigorous quality control measures, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Methyl lycernuate A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
Methyl lycernuate A has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl lycernuate A involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound exerts its effects by binding to specific receptors and enzymes, thereby influencing cellular processes and gene expression.
Comparison with Similar Compounds
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Comparison: Methyl lycernuate A is unique due to its specific molecular structure and biological activities. While similar compounds like betulinic acid, oleanolic acid, and ursolic acid also exhibit triterpenoid properties, this compound has distinct chemical and biological characteristics that make it valuable for specific research applications .
Properties
IUPAC Name |
methyl (3S,6R,7R,8S,11R,12S,15S,16R,19R,21R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-27(2)21-10-8-19-18-28(3)15-12-23-30(5,17-14-25(33)31(23,6)26(34)35-7)22(28)11-9-20(19)29(21,4)16-13-24(27)32/h8,20-25,32-33H,9-18H2,1-7H3/t20-,21-,22-,23+,24+,25-,28-,29+,30+,31+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCLBMDGUOAHFA-BUWPLOKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)C(=O)OC)O)C)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)C(=O)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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